molecular formula C20H26N4O4 B2783033 2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034209-42-0

2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2783033
CAS No.: 2034209-42-0
M. Wt: 386.452
InChI Key: FXFHSSFVDAAUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a structurally complex compound featuring a 3,4-dimethoxyphenyl group linked to an ethanone moiety, which is further connected to a pyrrolidine ring substituted with a 6-(dimethylamino)pyrazin-2-yloxy group. This molecule integrates multiple pharmacophoric elements, including aromatic methoxy groups, a pyrrolidine scaffold, and a dimethylamino-substituted pyrazine, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-23(2)18-11-21-12-19(22-18)28-15-7-8-24(13-15)20(25)10-14-5-6-16(26-3)17(9-14)27-4/h5-6,9,11-12,15H,7-8,10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHSSFVDAAUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (chemical formula: C20H26N4O4, molecular weight: 386.452) is a synthetic organic compound with potential pharmacological applications. Its structure features a complex arrangement that may influence its biological activity, particularly in the context of cancer therapy and neurological disorders.

Chemical Structure and Properties

The compound is characterized by:

  • Dimethoxyphenyl moiety, which is often associated with enhanced bioactivity.
  • Pyrrolidine and pyrazine components that are known for their roles in various biological interactions.
PropertyValue
Molecular FormulaC20H26N4O4
Molecular Weight386.452 g/mol
PurityTypically 95%

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of piperidine have shown potential in inducing apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific receptors that promote cell proliferation and resistance to apoptosis .

Case Study:
A study demonstrated that a related piperidine derivative exhibited improved cytotoxicity compared to the standard drug bleomycin, suggesting that structural modifications can enhance therapeutic efficacy . This aligns with the hypothesis that three-dimensional structures interact more effectively with biological targets.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their ability to inhibit cholinesterase, which is crucial for treating Alzheimer's disease. Research indicates that certain piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is key to optimizing its biological activity. Modifications to the dimethoxyphenyl group or variations in the pyrrolidine structure could lead to enhanced selectivity and potency against specific targets. Research has shown that cationic nitrogen atoms within similar structures are essential for effective inhibition properties .

Scientific Research Applications

Pharmacological Applications

The compound has been identified as having potential therapeutic applications, particularly in the following areas:

Spleen Tyrosine Kinase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of spleen tyrosine kinase (Syk). Syk plays a crucial role in various signaling pathways associated with immune responses and cancer progression. Inhibition of Syk could lead to therapeutic strategies for treating autoimmune diseases and certain types of cancer .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against dengue virus. Studies suggest that it may inhibit specific kinases (AAK1 and GAK), which are essential for viral replication. The optimization of similar compounds has shown promising results in enhancing their efficacy against viral targets .

Neuropharmacological Effects

Given its structural characteristics, the compound may exhibit neuropharmacological effects, potentially acting on neurotransmitter systems or neuroprotective pathways. This aligns with ongoing research into similar compounds that target neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
WO2012123312A1Spleen Tyrosine Kinase InhibitionDemonstrated effective inhibition of Syk, suggesting potential for treating autoimmune diseases .
DTIC ReportAntiviral ActivityIdentified as a selective inhibitor for AAK1 and GAK, showing significant antiviral effects against dengue virus .
PMC8597275Neuropharmacological EffectsExplored the neuroprotective potential of related compounds, indicating possible applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Reactivity of the Ketone Group

The ethanone group exhibits classic ketone reactivity, including nucleophilic additions and reductions. Key reactions include:

Reaction TypeConditions/ReagentsProductSupporting Evidence
Reduction NaBH₄, LiAlH₄, or H₂/Pd-CSecondary alcohol derivativeGeneral ketone reactivity
Nucleophilic Addition Grignard reagents (RMgX)Tertiary alcohol derivativesAnalogous to acetophenone reactions
Condensation NH₂OH or NH₂NH₂Oxime or hydrazone derivativesPyrazine-adjacent ketone reactivity

Ether Linkage Reactivity

The pyrrolidin-1-yl ether and pyrazin-2-yl ether groups participate in acid-catalyzed cleavage and nucleophilic substitutions:

Reaction TypeConditions/ReagentsProductSupporting Evidence
Acidic Hydrolysis HBr/H₂O or HI/AcOHCleavage to diols/phenolsEther cleavage mechanisms
Nucleophilic Displacement K₂CO₃/DMF, alkyl halidesSubstituted ether derivativesNi/Pd-catalyzed coupling precedents

Dimethylamino Group Reactions

The dimethylamino substituent on the pyrazine ring undergoes alkylation, oxidation, and coordination:

Reaction TypeConditions/ReagentsProductSupporting Evidence
Alkylation RX (alkyl halides), baseQuaternary ammonium saltsTertiary amine reactivity
Oxidation H₂O₂ or mCPBAN-oxide derivativesPyrazine oxidation pathways
Metal Coordination Transition metals (Ni, Pd)Chelation complexesNi-catalyzed coupling mechanisms

Aromatic Ring Functionalization

The 3,4-dimethoxyphenyl and pyrazine rings undergo electrophilic substitution and demethylation:

Reaction TypeConditions/ReagentsProductSupporting Evidence
Nitration HNO₃/H₂SO₄Nitro-substituted aryl derivativesMethoxy-directed nitration
Demethylation BBr₃ or HBr/AcOHCatechol derivativesAryl ether demethylation

Transition Metal-Catalyzed Couplings

The compound’s pyrazine and aryl groups enable cross-coupling reactions:

Reaction TypeConditions/ReagentsProductSupporting Evidence
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂Biaryl derivativesPd-catalyzed aryl couplings
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineAryl amine derivativesNi/Pd amination precedents

Stability Under Synthetic Conditions

The compound shows moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strong acidic/basic conditions. Key stability data:

ParameterValueConditionsSource
Thermal Stability Stable ≤ 150°CTGA analysis
Photostability Light-sensitiveUV-Vis degradation studies

Mechanistic Insights

  • Ketone Reduction : Proceeds via a six-membered transition state with borohydride agents.

  • Ether Cleavage : Follows an SN2 mechanism in acidic media .

  • Pyrazine Coordination : The dimethylamino group enhances electron density, facilitating metal chelation .

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) and its ethoxy-substituted analog (2h) share structural motifs with the target compound, including aryl groups and heterocyclic cores. Key comparisons include:

Parameter Target Compound Compound 1h Compound 2h
Core Structure Pyrrolidine-pyrazine-ethanone 2-Pyrazoline 2-Pyrazoline
Aryl Substituents 3,4-Dimethoxyphenyl 3,4-Dimethylphenyl + 4-methoxyphenyl 3,4-Dimethylphenyl + 4-ethoxyphenyl
Key Functional Groups Dimethylamino-pyrazine, methoxy Methoxy, methyl Ethoxy, methyl
Synthetic Yield Not reported 80% 85%
Melting Point Not reported 120–124°C 102–106°C

Insights :

  • The methoxy and ethoxy groups in 1h and 2h influence melting points, with bulkier substituents (e.g., ethoxy) reducing crystallinity .
  • The target compound’s dimethylamino-pyrazine moiety may enhance solubility compared to methyl or methoxy groups due to its basic nitrogen atoms.

Pyrazolo[3,4-b]pyridine Derivatives ()

Compounds like 4-methyl-1,3,6-triphenylpyrazolo[3,4-b]pyridine (3) are synthesized via Friedländer condensation. While structurally distinct, their fused heterocyclic systems share reactivity with the target compound’s pyrazine-pyrrolidine system:

Parameter Target Compound Compound 3
Core Structure Pyrrolidine-pyrazine Pyrazolo[3,4-b]pyridine
Synthetic Method Likely multi-step coupling Condensation with acetophenone
Yield Not reported 57%
Melting Point Not reported 172°C

Insights :

  • The target compound’s pyrrolidine linker may improve conformational flexibility compared to rigid fused-ring systems like 3 .

Pharmacological and Physicochemical Comparisons

Pyrazolo[3,4-d]pyrimidine and Thiazolo Derivatives ()

Compounds such as 6-substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (14, 17–19) and Example 62 () highlight the role of nitrogen-rich heterocycles in bioactivity:

Parameter Target Compound Compound 14 Example 62
Heterocyclic Core Pyrazine-pyrrolidine Pyrazolo-thiazolo-pyrimidine Pyrazolo[3,4-d]pyrimidine
Bioactivity Not reported Antimicrobial activity Anticancer (implied by patent)
Key Substituents Dimethoxy, dimethylamino Thioether, aryl Fluoroaryl, chromenone

Insights :

  • The dimethylamino group in the target compound may enhance membrane permeability compared to sulfur-containing analogs like 14 .
  • Fluoroaryl groups in Example 62 suggest that electron-withdrawing substituents could be explored in the target compound for optimized bioactivity .

Challenges :

  • Steric hindrance from the 3,4-dimethoxyphenyl group may reduce reaction yields compared to smaller substituents in 1h .
  • The dimethylamino group on pyrazine could necessitate protective strategies during synthesis.

Q & A

Q. What are the critical steps and reaction conditions in synthesizing this compound?

The synthesis involves three key stages:

  • (a) Pyrrolidine intermediate preparation : The 3-hydroxypyrrolidine precursor is synthesized via ring-closing metathesis or cyclization of appropriate amino alcohols.
  • (b) Pyrazine moiety introduction : Nucleophilic substitution of the hydroxyl group with 6-(dimethylamino)pyrazin-2-ol is achieved using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • (c) Ethanone coupling : Reaction of the functionalized pyrrolidine with 2-(3,4-dimethoxyphenyl)acetyl chloride under inert conditions (e.g., N₂ atmosphere) with a tertiary amine (e.g., triethylamine) to scavenge HCl . Purification via column chromatography and intermediate validation by 1H NMR are critical at each step .

Q. Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazine aromatic signals) and carbon backbone connectivity .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₃H₂₈N₄O₅) and detects isotopic patterns .
  • HPLC : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemistry if single crystals are obtained, though flexibility may limit application .

Q. What are common synthetic impurities, and how are they addressed?

  • Incomplete substitution : Residual hydroxyl-pyrrolidine due to suboptimal reaction time/temperature. Detected via HPLC retention time shifts and mitigated by extended reaction monitoring .
  • Acid chloride hydrolysis : Hydrolyzed by-products form if moisture is present during coupling. Controlled via anhydrous conditions and molecular sieves .
  • Oxidative by-products : Pyrazine ring oxidation under prolonged heating. Minimized by inert atmospheres and antioxidants like BHT .

Advanced Research Questions

Q. How can coupling efficiency between pyrrolidine and pyrazine be optimized?

  • Solvent screening : DMF enhances nucleophilicity, while DCM reduces side reactions.
  • Catalyst use : CuI (0.5–1 mol%) accelerates SNAr reactions on the pyrazine ring .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) while improving yields .
  • Real-time monitoring : In-situ FTIR tracks hydroxyl group disappearance to pinpoint reaction completion .

Q. How to resolve contradictions between theoretical and observed spectral data?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm regiochemistry, especially for pyrrolidine’s stereocenters .
  • Isotopic labeling : 15N-labeled pyrazine aids in assigning complex splitting patterns in 1H NMR .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

Q. What experimental designs elucidate structure-activity relationships (SAR) for biological targets?

  • Fragment-based modifications : Systematically alter substituents (e.g., replace dimethoxy with diethoxy, vary pyrazine substituents) and test kinase inhibition (e.g., CDK2, EGFR) .
  • Protease stability assays : Incubate with liver microsomes to identify metabolic soft spots (e.g., pyrrolidine N-demethylation) .
  • Molecular docking : Prioritize synthetic targets by simulating binding to ATP pockets using AutoDock Vina .

Q. What strategies improve regioselectivity during pyrazine-oxy group installation?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine nitrogen) to steer substitution to the 3-position .
  • Microwave irradiation : Enhances selectivity by reducing thermal degradation pathways .
  • Low-temperature kinetics : Slow addition of pyrazine derivatives at −20°C suppresses dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.